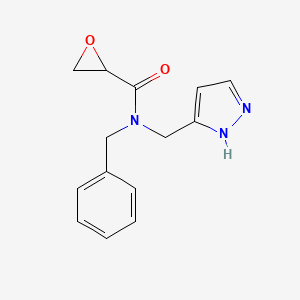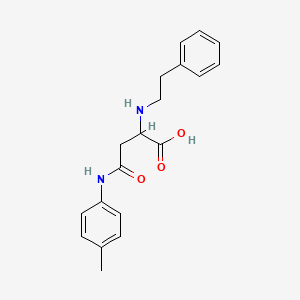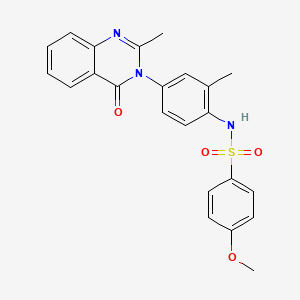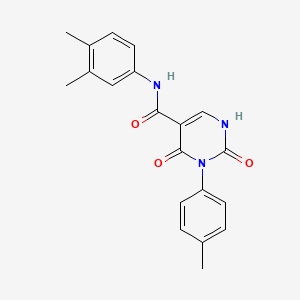![molecular formula C20H22N4O3S B2489201 5-シクロペンチルスルファニル-7-(4-メトキシフェニル)-1,3-ジメチルピリミド[4,5-d]ピリミジン-2,4-ジオン CAS No. 852171-50-7](/img/structure/B2489201.png)
5-シクロペンチルスルファニル-7-(4-メトキシフェニル)-1,3-ジメチルピリミド[4,5-d]ピリミジン-2,4-ジオン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(cyclopentylsulfanyl)-7-(4-methoxyphenyl)-1,3-dimethyl-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione is a complex organic compound belonging to the class of diazino pyrimidines
科学的研究の応用
5-(cyclopentylsulfanyl)-7-(4-methoxyphenyl)-1,3-dimethyl-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an inhibitor of specific enzymes or biological pathways.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
Target of Action
The primary target of this compound is Poly (ADP-ribose) polymerases-1 (PARP-1) . PARP-1 is a highly conserved DNA-binding protein and is the most extensively expressed member of the poly (ADP-ribose) polymerases (PARPs) family . They regulate a number of cellular processes including surveillance of genome integrity, cellular differentiation, regulation of gene transcription, inflammation, mitosis, cell cycle progression, initiation of DNA damage response and apoptosis .
Mode of Action
This compound acts as an inhibitor of PARP-1 . PARP-1 is involved in DNA repair damage and so inhibitors of PARP-1 have been used as potentiators in combination with DNA damaging cytotoxic agents to compromise the cancer cell DNA repair mechanism, resulting in genomic dysfunction and cell death .
Biochemical Pathways
The compound affects the DNA repair pathway. Damaged DNA activates PARP-1 to cleave its substrate nicotinamide adenine dinucleotide (NAD+) and to catalyze the addition of ADP-ribose units to it and to nuclear target proteins to recruit base excision repair (BER) components to facilitate DNA repair process and cell survival .
Pharmacokinetics
It is mentioned that most of the synthesized compounds were predicted to have good pharmacokinetics properties in a theoretical kinetic study .
Result of Action
The result of the compound’s action is the inhibition of PARP-1, which compromises the cancer cell DNA repair mechanism, leading to genomic dysfunction and cell death . The synthesized compounds showed promising activity where some compounds emerged as potent PARP-1 inhibitors .
準備方法
The synthesis of 5-(cyclopentylsulfanyl)-7-(4-methoxyphenyl)-1,3-dimethyl-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 4-chloro-N-[2,2-dichloro-1-(4-methoxyphenyl)-2-phenylethyl]benzenesulfonamide with thiourea in the presence of sodium carbonate in DMF can yield similar compounds . Industrial production methods may involve optimization of these reactions to enhance yield and purity.
化学反応の分析
This compound can undergo various chemical reactions, including:
Oxidation: The presence of sulfur and methoxy groups allows for potential oxidation reactions.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s activity.
Substitution: The aromatic and heterocyclic nature of the compound makes it susceptible to electrophilic and nucleophilic substitution reactions.
Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
類似化合物との比較
Similar compounds include other diazino pyrimidines and derivatives with varying substituents. For instance:
1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4-dione: A related compound with different substituents that may exhibit different biological activities.
Pyrrolidine-2,4-dione derivatives: These compounds also share structural similarities and are studied for their biological activities.
The uniqueness of 5-(cyclopentylsulfanyl)-7-(4-methoxyphenyl)-1,3-dimethyl-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione lies in its specific substituents, which confer distinct chemical and biological properties.
特性
IUPAC Name |
5-cyclopentylsulfanyl-7-(4-methoxyphenyl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O3S/c1-23-17-15(19(25)24(2)20(23)26)18(28-14-6-4-5-7-14)22-16(21-17)12-8-10-13(27-3)11-9-12/h8-11,14H,4-7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVSFYEKMFDRGIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=NC(=N2)C3=CC=C(C=C3)OC)SC4CCCC4)C(=O)N(C1=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-3-phenoxy-N-[(pyridin-2-yl)methyl]propanamide](/img/structure/B2489122.png)
![N-{[4-(furan-3-yl)thiophen-2-yl]methyl}-9-methyl-9H-purin-6-amine](/img/structure/B2489124.png)
![2-[1-(4-chloro-3-methylphenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol](/img/structure/B2489127.png)
![N-[4-(furan-2-yl)-1,3-thiazol-2-yl]-4-phenyloxane-4-carboxamide](/img/structure/B2489130.png)
![1-(2H-1,3-benzodioxole-5-carbonyl)-4-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]piperidine](/img/structure/B2489132.png)
![N-(2,3-dimethoxyphenyl)-1-oxa-4-thia-8-azaspiro[4.5]decane-8-carboxamide](/img/structure/B2489133.png)
![[(3R,3As,6aR)-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]furan-3-yl]-[4-(6-chloropyridin-3-yl)-3,6-dihydro-2H-pyridin-1-yl]methanone](/img/structure/B2489135.png)

![N-(1,3-benzodioxol-5-yl)-2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2489137.png)



